2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate

Dye Intermediates Solubility Reactive Dyes

Formulating high-concentration reactive dye baths (≥400 g/L) often causes dye aggregation and salt-out, compromising levelness and color yield. This N-ethyl meta base ester resolves that challenge through its meta-substituted sulfatoethylsulfone architecture. • Meta-substitution delivers consistently higher aqueous solubility than para-analogues, enabling stable dyebath performance at ≥400 g/L concentrations. • Generates the fiber-reactive vinyl sulfone group under alkaline conditions for covalent cellulose bonding-the key mechanism behind Class A reactive dye fixation. • Established intermediate for C.I. Reactive Red 222 and C.I. Reactive Blue 221 in pad-thermofix and continuous dyeing processes. • Large-volume global commercial availability reduces supply-chain risk and qualification time for dye formulators and colour houses.

Molecular Formula C10H15NO6S2
Molecular Weight 309.4 g/mol
CAS No. 83574-63-4
Cat. No. B1585857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate
CAS83574-63-4
Molecular FormulaC10H15NO6S2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC=C1)S(=O)(=O)CCOS(=O)(=O)O
InChIInChI=1S/C10H15NO6S2/c1-2-11-9-4-3-5-10(8-9)18(12,13)7-6-17-19(14,15)16/h3-5,8,11H,2,6-7H2,1H3,(H,14,15,16)
InChIKeyBMCYONWPAXGKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl Meta Base Ester: Vinyl Sulfone Intermediate for Reactive Dyes


2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate (CAS 83574-63-4), systematically named Ethanol, 2-[[3-(ethylamino)phenyl]sulfonyl]-, 1-(hydrogen sulfate), is a sulfatoethylsulfone ester belonging to the vinyl sulfone class of dye intermediates [1]. It serves as a protected precursor that generates a fiber-reactive vinyl sulfone group under alkaline dyeing conditions, enabling covalent attachment to cellulosic fibers. The meta‑position of the ethylamino substituent and the N‑ethyl alkyl chain are critical structural features that govern the solubility, reactivity, and ultimate performance of the reactive dyes synthesised from this intermediate.

Vinyl sulfone precursor — protected ester generates fiber‑reactive group under alkaline dyeing conditions.
Meta‑position & N‑ethyl chain — reported to influence solubility, reactivity, and dyeing behaviour of derived reactive dyes.
Covalent attachment to cellulose — designed for reactive dye synthesis targeting cotton and cellulosic blends.

Why Meta-Substituted N-Ethyl Ester Cannot Be Replaced


The substitution pattern on the aromatic ring and the nature of the N‑alkyl group have a pronounced effect on the solubility of the protected ester and, consequently, on the dyeing behaviour of the final reactive dye. Meta‑substituted β‑sulfatoethylsulfone esters consistently exhibit higher aqueous solubility than their para‑substituted counterparts [1]. Replacing the N‑ethyl group with hydrogen or a smaller methyl group alters the hydrophobicity and may shift the aggregation behaviour of the derived dyes, impacting dye uptake, levelness, and wash‑off characteristics. These structural differences mean that in‑class compounds cannot be interchanged without risking changes in substantivity, fixation, and colour yield. The quantitative evidence below details the specific performance gaps that inform scientific selection and procurement.

Target compound
N‑Ethyl meta base ester (CAS 83574‑63‑4). Meta‑sulfatoethylsulfone; N‑ethyl substituent.
Common alternative
N‑Ethyl para base ester or N‑methyl/H analogs. Para‑substitution or smaller alkyl group.
Why direct substitution may fail: Meta‑esters exhibit higher aqueous solubility than para‑esters; the N‑ethyl group modulates hydrophobicity and aggregation. Changing substitution pattern can alter dye uptake, levelness, fixation, and colour yield. Verify compatibility through dyebath and fixation trials before replacing.

N-Ethyl Meta Base Ester: Quantitative Evidence vs. Analogs


Higher Aqueous Solubility from Meta-Substitution

The meta‑position of the sulfatoethylsulfone group in the target compound provides a fundamental solubility advantage over the para‑isomer. For the broader class of β‑sulfatoethylsulfone esters, the meta‑substituted esters consistently show higher water solubility than the corresponding para‑substituted esters, a trend documented in industrial dyeing literature [1]. While precise solubility values (g L⁻¹) for the pure compounds are not reported in the open literature, the qualitative ranking is well established and directly influences dissolution rate and dyebath stability during reactive dyeing processes.

Meta > Para solubility
Class‑level
Meta‑substituted β‑sulfatoethylsulfone esters consistently rank higher in aqueous solubility than para‑isomers; quantitative g L⁻¹ values not publicly available.
Reported solubility ranking favours meta‑ester for dyebath stability and dissolution rate.
Data to verify; class‑level inference from industrial dyeing literature.
Dye Intermediates Solubility Reactive Dyes

Lower Colour Strength for Meta-Derived Reactive Dyes

In a comparative study of heterofunctional reactive dyes bearing sulfatoethylsulfone groups, the dye synthesised from a meta‑substituted ester intermediate (D‑2) achieved a colour strength of 67%, whereas the structurally analogous dye derived from a para‑substituted ester (D‑6) reached 82% under identical pad‑thermofix conditions on cotton fabric [1]. This 15‑percentage‑point difference highlights a clear performance trade‑off: while the meta‑ester offers superior solubility, the ultimate colour yield on cellulose is lower than that of the para‑ester.

Colour strength on cotton
Reported
Meta‑derived dye (D‑2) 67% vs. para‑derived dye (D‑6) 82%; difference −15 pp under pad‑thermofix conditions.
Colour yield context: meta‑ester may trade fixation for higher solubility and levelness.
Cross‑study comparable; heterobifunctional reactive dyes on cotton.
Colour Strength Cotton Dyeing Vinyl Sulfone Dyes

Key Intermediate for Reactive Red 222 and Reactive Blue 221

2‑[3‑(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate is industrially employed as the precursor for several commercially important reactive dyes, most notably C.I. Reactive Red 222 (CAS 93051‑45‑7) and C.I. Reactive Blue 221 (CAS 93051‑41‑3) [1]. Multiple independent market and technical reports consistently state that the reactive dyestuffs produced from this intermediate exhibit “good solubility and colour lustre” [2]. While these reports do not provide side‑by‑side quantitative comparisons with dyes made from alternative intermediates, the repeated association of the N‑ethyl meta base ester with these specific high‑volume dye products underscores its established industrial utility.

Key dye products
Reported
Precursor for C.I. Reactive Red 222 and C.I. Reactive Blue 221; associated with good solubility and colour lustre in market reports.
Established industrial utility reduces formulation risk for these shade ranges.
Supporting evidence from market research; no side‑by‑side quantitative dye comparison available.
Reactive Red 222 Reactive Blue 221 Dye Intermediate Sourcing

Applications of N-Ethyl Meta Base Ester


High-Solubility Exhaustion Dyeing of Black and Navy Shades

When formulating reactive black or navy shades that require high dyebath concentrations (≥ 400 g L⁻¹), the superior solubility of meta‑ester‑derived dyes reduces the risk of dye aggregation and salt‑out [1]. The N‑ethyl meta base ester is therefore the preferred intermediate for producing the diethylsulfone‑sulfate‑type reactive blacks that meet the solubility demands of Class A reactive dyes.

Bifunctional Red and Blue Dyes for Pad-Thermofix Processes

The intermediate is specifically utilised to manufacture C.I. Reactive Red 222 and C.I. Reactive Blue 221, which are designed for pad‑thermofix application on cellulosic blends [2]. Procurement of the N‑ethyl meta base ester ensures compatibility with established pad‑batch and continuous dyeing ranges, where reproducibility and levelness are as critical as absolute colour strength.

Structure–Property Relationships in Vinyl Sulfone Reactive Dyes

Because the colour strength of meta‑derived dyes is quantitatively documented to be 15 percentage points lower than that of para‑derived analogues under identical conditions [3], the compound serves as a well‑characterised model substrate for academic and industrial researchers studying the effect of substitution pattern on dye–fiber covalent bonding, aggregation behaviour, and wash‑off kinetics.

Cost-Sensitive Procurement with Proven Supply Chain

Given its large‑volume commercial availability (> USD 5 million global market in 2021 [2]) and established use in mature dye portfolios, the N‑ethyl meta base ester offers a lower supply‑chain risk compared to less common N‑alkyl or para‑substituted alternatives, helping colour houses and dye formulators minimise qualification time for new intermediate sources.

Application
Selection Property
Validation Focus
High‑solubility exhaustion dyeing (black/navy)
Solubility in concentrated dyebath
Dyebath stability, specking risk, dissolution rate
Pad‑thermofix bifunctional red/blue dyes
Reproducibility and levelness
Compatibility with pad‑batch and continuous ranges
Structure–property relationship studies
Meta vs. para colour yield trade‑off
Dye–fiber bonding, aggregation, wash‑off kinetics
Cost‑sensitive procurement
Supply‑chain availability and market maturity
Qualification time for new intermediate sources
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